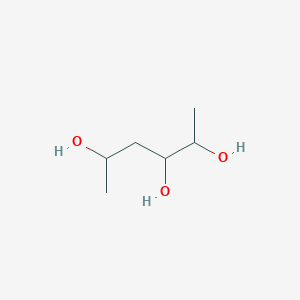
Hexane-2,3,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexane-2,3,5-triol is an organic compound with the molecular formula C6H14O3 It is a trihydroxy alcohol, meaning it contains three hydroxyl (OH) groups attached to a six-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexane-2,3,5-triol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2-hydroxyadipaldehyde, which is produced by the acid hydrolysis of acrolein dimer in dilute aqueous solution . Another method includes the hydrogenation of hydroxymethylfurfural, a platform chemical derived from renewable raw materials such as pentoses and hexoses .
Industrial Production Methods: For industrial production, the reaction is typically carried out in acidic alcoholic solutions. The solvent alcohol adds to the activated double bond to form 2-formyl-6-alkoxytetrahydropyran, which then reacts with the formyl group to form the corresponding hemiacetal. Water is added to hydrolyze the acetal groups, and Raney nickel is used as a hydrogenation catalyst. The hydrogenation is completed under 20 atm hydrogen at 140°C, yielding pure this compound with a high yield .
Análisis De Reacciones Químicas
Types of Reactions: Hexane-2,3,5-triol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like Raney nickel or palladium on carbon.
Substitution: Substitution reactions can occur with halogenating agents, converting hydroxyl groups into halides.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes or partially reduced alcohols.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Hexane-2,3,5-triol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Mecanismo De Acción
Hexane-2,3,5-triol can be compared with other similar compounds such as glycerol (1,2,3-propanetriol) and 1,2,6-hexanetriol. While glycerol is widely used in pharmaceuticals and cosmetics due to its moisturizing properties, this compound offers higher thermal stability and lower hygroscopicity, making it more suitable for industrial applications . Additionally, this compound’s unique structure allows for specific enzyme inhibition, which is not observed with glycerol or 1,2,6-hexanetriol .
Comparación Con Compuestos Similares
- Glycerol (1,2,3-propanetriol)
- 1,2,6-Hexanetriol
Propiedades
Número CAS |
93972-92-0 |
|---|---|
Fórmula molecular |
C6H14O3 |
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
hexane-2,3,5-triol |
InChI |
InChI=1S/C6H14O3/c1-4(7)3-6(9)5(2)8/h4-9H,3H2,1-2H3 |
Clave InChI |
PUXPSUBLYDOJNF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C(C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one](/img/structure/B14353482.png)

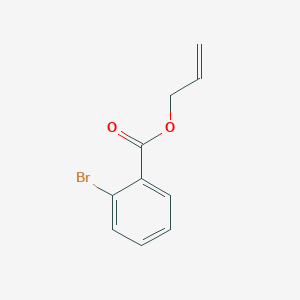
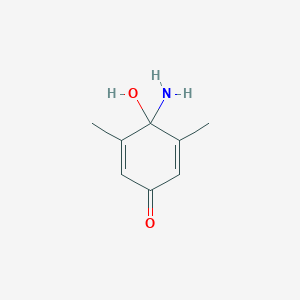
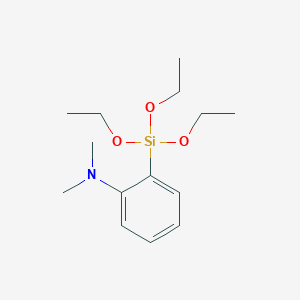
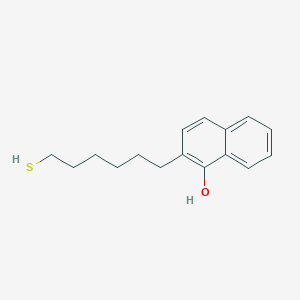

![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)
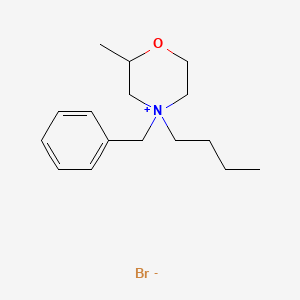
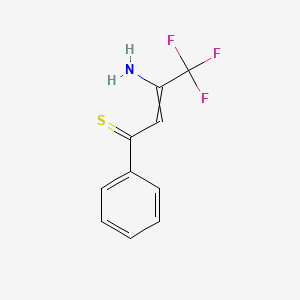

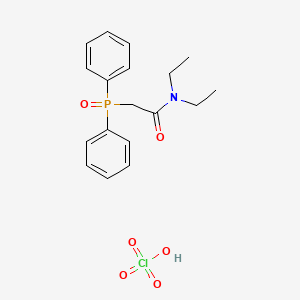
![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
